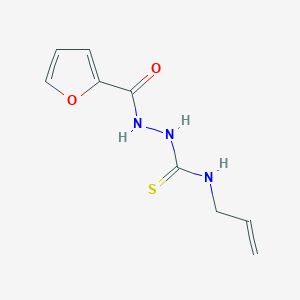

N-allyl-2-(2-furoyl)hydrazinecarbothioamide

Descripción

Propiedades

IUPAC Name |

1-(furan-2-carbonylamino)-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-2-5-10-9(15)12-11-8(13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQXPAMIPOAOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Competing Pathways in Classical Synthesis

The primary side reaction involves over-alkylation at the hydrazine’s secondary amine, producing bis-thiosemicarbazides. This is mitigated by maintaining a 1:1 stoichiometry and low temperatures (0–5°C) during reagent mixing.

Degradation Under Acidic Conditions

Prolonged exposure to acidic media (pH < 4) hydrolyzes the thioamide group to a carbonyl, forming N-allyl-2-(2-furoyl)hydrazinecarboxamide. Neutral work-up conditions (pH 6–7) are critical.

Industrial-Scale Considerations

For kilogram-scale production, the carbodiimide method is preferred due to:

Análisis De Reacciones Químicas

Types of Reactions

N-allyl-2-(2-furoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted hydrazinecarbothioamide derivatives.

Aplicaciones Científicas De Investigación

N-allyl-2-(2-furoyl)hydrazinecarbothioamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-allyl-2-(2-furoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Antimicrobial Activity

- N-Allyl-2-(5-fluoro-2-oxoindolinylidene)hydrazinecarbothioamide (): Exhibits broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans. The fluoro and piperidinylmethyl groups enhance membrane penetration .

- Phenoxyacetyl Analogues (): Show moderate antifungal activity (MIC = 64 µg/mL) due to the electron-withdrawing phenoxy group, which may reduce cell wall binding .

- Target Compound: Limited direct data, but furoyl-containing derivatives generally exhibit lower antimicrobial potency compared to fluoro-substituted indolinylidenes .

Anticancer and Cytotoxic Activity

- N-Allyl-2-(2,4-dinitrophenyl)hydrazinecarbothioamide (): Demonstrates IC50 = 25.6 µM against HER-2-positive SKBr-3 breast cancer cells. The nitro groups enhance DNA intercalation .

- Coumarinylmethoxy Derivatives (): Inhibit ALDH+ cancer stem cells (50% inhibition at 10 µM), outperforming salinomycin. The coumarin moiety improves photosensitizing properties .

- Camphor-Derivative (): Shows antiviral activity (EC50 = 5 µM against influenza A) due to the rigid bicyclic structure enhancing viral protease binding .

Table 2: Cytotoxicity Data

Physicochemical and Electronic Properties

- Solubility: The furoyl group in the target compound increases hydrophilicity compared to phenyl or acenaphthenequinone derivatives .

- Thermal Stability: Phenoxyacetyl derivatives exhibit higher melting points (174–176°C) due to π-π stacking, whereas allyl-substituted analogues show lower stability (m.p. 169–171°C) .

- Electronic Effects : DFT calculations reveal that electron-withdrawing groups (e.g., nitro, phosphoryl) reduce HOMO-LUMO gaps, enhancing reactivity in nucleophilic environments .

Key Research Findings and Limitations

- Superior Analogues : Fluoro-indolinylidene derivatives () outperform the target compound in antimicrobial assays due to enhanced conformational flexibility and halogen bonding .

- Synthetic Challenges : Low yields (e.g., 43% for triazolethiones in ) limit scalability of phosphorylated derivatives .

- Data Gaps : Direct antiviral or anticancer data for the target compound are absent; most conclusions are extrapolated from structural analogues .

Actividad Biológica

N-allyl-2-(2-furoyl)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to a class of hydrazine derivatives known for their diverse biological activities. The molecular formula is , and its structure features a furoyl group linked to a hydrazinecarbothioamide moiety. This unique structure may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antioxidant , antimicrobial , and anticancer agent.

Antioxidant Activity

Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) method demonstrated that this compound exhibits significant antioxidant activity. The results indicated that the compound effectively scavenged free radicals, with an IC50 value comparable to known antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.4 |

| Ascorbic Acid | 20.1 |

| Trolox | 22.3 |

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. In vitro studies showed that the compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7), with significant alterations in cell cycle progression observed through flow cytometry analysis.

Mechanism of Action:

The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Additionally, the compound was found to inhibit key signaling pathways associated with tumor growth.

Case Studies

- Case Study on Antioxidant Properties : In a study published in Journal of Medicinal Chemistry, researchers synthesized several hydrazine derivatives, including this compound, and evaluated their antioxidant activities using various assays. The results indicated strong antioxidant properties, suggesting potential applications in preventing oxidative damage related to chronic diseases.

- Case Study on Antimicrobial Efficacy : A clinical microbiology study assessed the efficacy of this compound against resistant bacterial strains. The compound demonstrated promising results against multi-drug resistant Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.

- Case Study on Anticancer Effects : In vitro assessments conducted on lung cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, as detailed in Cancer Research.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-allyl-2-(2-furoyl)hydrazinecarbothioamide, and how are intermediates validated?

- Synthetic Routes : The compound is typically synthesized via nucleophilic addition of hydrazine derivatives to isothiocyanates. For example, analogous ligands are prepared by reacting hydrazides with allyl isothiocyanate in ethanol under reflux, followed by cyclization in basic media (e.g., 5% NaOH) to form triazolethione derivatives .

- Intermediate Validation : Key intermediates are characterized via FT-IR (e.g., C=O stretch at ~1686–1690 cm⁻¹, C=S stretch at ~1177–1182 cm⁻¹) and ¹H/¹³C NMR. For example, N-allyl derivatives exhibit distinct allyl proton signals (δ ~5.0–5.8 ppm) and carbonyl carbon resonances (δ ~170–180 ppm) .

Q. Which spectroscopic and chromatographic methods are critical for structural elucidation of this compound?

- FT-IR : Identifies functional groups like amide C=O (1686–1690 cm⁻¹) and thiourea C=S (1177–1182 cm⁻¹). Broad -NH stretches (~3237–3265 cm⁻¹) confirm hydrogen bonding .

- NMR : ¹H NMR resolves allyl protons (δ 5.0–5.8 ppm) and hydrazine NH signals (δ ~9–11 ppm). ¹³C NMR confirms carbonyl (δ ~170–180 ppm) and thiocarbonyl (δ ~180 ppm) groups .

- Chromatography : TLC (Rf values ~0.40–0.53 in ethanol:benzene:hexane systems) monitors reaction progress and purity .

Advanced Research Questions

Q. How can molecular docking and DFT studies predict the bioactivity of this compound derivatives?

- Methodology : Docking studies (e.g., using AutoDock Vina) evaluate binding affinities to biological targets like DNA or enzymes. For example, hydrazinecarbothioamide metal complexes show strong interactions with DNA minor grooves (binding constants ~10⁴–10⁵ M⁻¹) .

- DFT Applications : Computational models optimize geometries, calculate frontier molecular orbitals (HOMO-LUMO gaps ~3–5 eV), and predict reactivity indices. These correlate with experimental SOD-like activity (IC₅₀ ~0.5–2.0 μM) .

Q. What experimental strategies address contradictions in the coordination chemistry of metal complexes derived from this compound?

- Isomer Resolution : Conformational isomers (e.g., axial vs. equatorial thiourea conformers in metal complexes) are identified via variable-temperature ¹H NMR. For example, Pd(II) complexes exhibit distinct NH proton splitting patterns at 298 K vs. 343 K .

- Spectroscopic Cross-Validation : EPR confirms metal oxidation states (e.g., Cu(II) d⁹, g∥ ~2.2), while UV-Vis (d-d transitions ~600–700 nm) and magnetic susceptibility (μeff ~1.7–2.2 BM) validate coordination geometry .

Q. How are structure-activity relationships (SARs) optimized for antimicrobial or antitumor applications?

- Derivative Design : Substituent effects are tested by varying allyl groups (e.g., N-benzyl vs. N-allyl) or furoyl moieties. For instance, N-allyl derivatives show enhanced cytotoxicity (IC₅₀ ~15–25 μM vs. HeLa cells) compared to phenyl-substituted analogs .

- Biological Assays : MIC values (e.g., 8–32 μg/mL against S. aureus) and MTT assays (cell viability <50% at 50 μM) are used to prioritize candidates. Synergistic studies with standard drugs (e.g., cisplatin) further refine SARs .

Key Considerations for Experimental Design

- Synthesis Optimization : Use anhydrous ethanol and controlled reflux (6–8 hrs) to minimize side products. Monitor by TLC .

- Analytical Cross-Check : Combine XRD (for crystal structure validation) with HR-MS (mass error <5 ppm) to confirm molecular formulas .

- Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., ascorbic acid for antioxidant studies) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.